Cas no 14209-08-6 (5,6-Dibromoacenaphthene)

5,6-Dibromoacenaphthene is a brominated derivative of acenaphthene, commonly utilized as an intermediate in organic synthesis and materials science. Its key advantages include high reactivity in electrophilic aromatic substitution reactions, making it valuable for constructing complex polycyclic aromatic hydrocarbons (PAHs) and functionalized organic compounds. The dibromo substitution enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the development of advanced materials like organic semiconductors or luminescent compounds. Its crystalline solid form ensures stability and ease of handling under standard conditions. This compound is particularly useful in research applications requiring precise bromination patterns for tailored molecular architectures.
5,6-Dibromoacenaphthene structure
5,6-Dibromoacenaphthene structure
商品名:5,6-Dibromoacenaphthene
CAS番号:14209-08-6
MF:C12H8Br2
メガワット:311.99992
CID:179741
PubChem ID:317558

5,6-Dibromoacenaphthene 化学的及び物理的性質

名前と識別子

    • Acenaphthylene,1,2-dibromo-1,2-dihydro-
    • 1,2-Dibrom-acenaphthen
    • 1,2-dibromoacenaphthene
    • 1,2-dibromo-acenaphthene
    • AC1L7W99
    • AC1Q25EA
    • Acenaphthene, 1,2-dibromo-, (E)-
    • Acenaphthylene, 1,2-dibromo-1,2-dihydro-, cis-
    • Acenaphthylene,2-dibromo-1,2-dihydro-
    • SureCN8645709
    • 1,2-Dibromo-1,2-dihydroacenaphthylene
    • NSC 249827
    • 1,2-Dibromo-1,2-dihydroacenaphthylene #
    • FHGUOMIZSATHCO-UHFFFAOYSA-N
    • SCHEMBL8645709
    • AKOS024339571
    • NSC-249827
    • NSC249827
    • DTXSID90312109
    • 14209-08-6
    • 5,6-Dibromoacenaphthene
    • インチ: InChI=1S/C12H8Br2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11-12H
    • InChIKey: FHGUOMIZSATHCO-UHFFFAOYSA-N
    • ほほえんだ: BrC1C2=C3C(=CC=C2)C=CC=C3C1Br

計算された属性

  • せいみつぶんしりょう: 309.89924
  • どういたいしつりょう: 309.899
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

  • 密度みつど: 1.906±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 121-123 ºC
  • ふってん: 377.1°Cat760mmHg
  • フラッシュポイント: 212.6°C
  • 屈折率: 1.758
  • ようかいど: Insuluble (4.7E-3 g/L) (25 ºC),
  • PSA: 0
  • LogP: 4.72540

5,6-Dibromoacenaphthene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D270745-2500mg
5,6-Dibromoacenaphthene
14209-08-6
2500mg
$ 245.00 2022-06-05
TRC
D270745-500mg
5,6-Dibromoacenaphthene
14209-08-6
500mg
$ 80.00 2022-06-05
TRC
D270745-1000mg
5,6-Dibromoacenaphthene
14209-08-6
1g
$ 125.00 2022-06-05

5,6-Dibromoacenaphthene 関連文献

5,6-Dibromoacenaphtheneに関する追加情報

Introduction to 5,6-Dibromoacenaphthene (CAS No. 14209-08-6)

5,6-Dibromoacenaphthene, with the chemical formula C₁₂H₄Br₂, is a brominated derivative of acenaphthene. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and has garnered significant attention in the field of organic synthesis and material science due to its unique structural and electronic properties. The presence of two bromine atoms at the 5 and 6 positions introduces specific reactivity that makes it a valuable intermediate in pharmaceutical and agrochemical applications.

The CAS No. 14209-08-6 uniquely identifies this compound in scientific literature and industrial databases, ensuring precise referencing and compliance with regulatory standards. 5,6-Dibromoacenaphthene is characterized by its high molecular weight and moderate solubility in organic solvents, which facilitates its use in various chemical reactions. Its molecular structure consists of a benzene ring fused with a naphthalene ring, with bromine atoms substituting hydrogen atoms at positions 5 and 6.

Recent advancements in the synthesis of polycyclic aromatic hydrocarbons have highlighted the utility of 5,6-Dibromoacenaphthene as a building block for more complex molecules. The bromine substituents enhance electrophilic aromatic substitution reactions, making it an attractive precursor for constructing heterocyclic compounds. Researchers have leveraged these properties to develop novel methodologies for the preparation of biologically active scaffolds.

In pharmaceutical research, 5,6-Dibromoacenaphthene has been explored as a precursor for drugs targeting neurological disorders. Studies indicate that derivatives of this compound exhibit promising neuroprotective effects by modulating oxidative stress and inflammation pathways. The brominated structure allows for further functionalization, enabling the development of tailored therapeutic agents with enhanced specificity and reduced side effects.

Material scientists have also investigated the electronic properties of 5,6-Dibromoacenaphthene, particularly its potential as an organic semiconductor. The introduction of bromine atoms modifies the electronic bandgap, influencing charge transport properties. This has led to its incorporation into organic light-emitting diodes (OLEDs) and photovoltaic cells, where it contributes to improved device performance and efficiency.

The synthesis of 5,6-Dibromoacenaphthene typically involves bromination reactions on acenaphthene using bromine or N-bromosuccinimide (NBS) as brominating agents. Advances in catalytic systems have enabled more selective bromination, reducing unwanted byproducts and improving yield. Green chemistry principles have been applied to develop solvent-free or aqueous-phase synthesis methods, aligning with environmental sustainability goals.

Industrial applications of 5,6-Dibromoacenaphthene extend to agrochemicals, where it serves as an intermediate in the production of pesticides and herbicides. Its structural stability under various environmental conditions makes it a reliable component in formulations designed for crop protection. Additionally, its role in polymer chemistry has been explored, particularly in the development of flame-retardant materials that enhance safety in consumer products.

The toxicological profile of 5,6-Dibromoacenaphthene has been thoroughly examined to ensure safe handling and application. While preliminary studies suggest moderate toxicity upon acute exposure, chronic effects remain under investigation. Regulatory agencies require comprehensive risk assessments before approval for commercial use, emphasizing the importance of continuous research into its safety profile.

Future research directions for 5,6-Dibromoacenaphthene include exploring its potential in nanotechnology and drug delivery systems. The compound’s ability to form stable complexes with metal ions has opened avenues for applications in catalysis and sensing technologies. Furthermore, its integration into smart materials capable of responding to external stimuli offers exciting possibilities for next-generation applications.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量